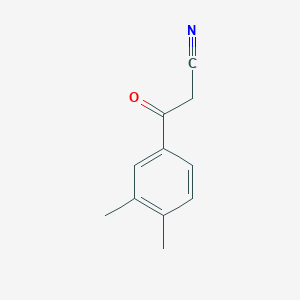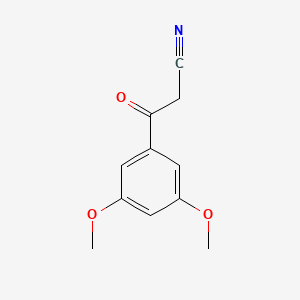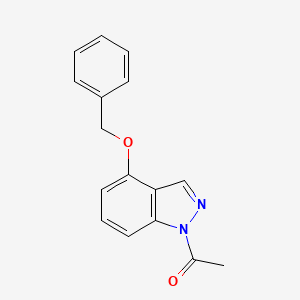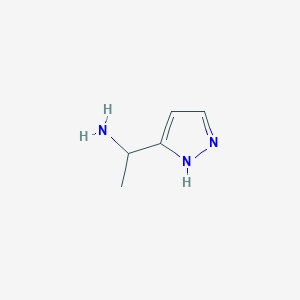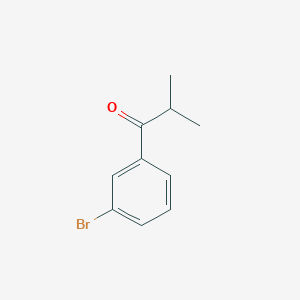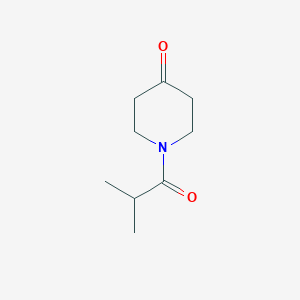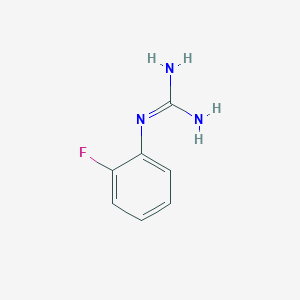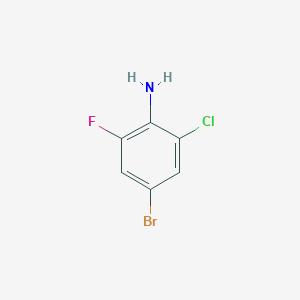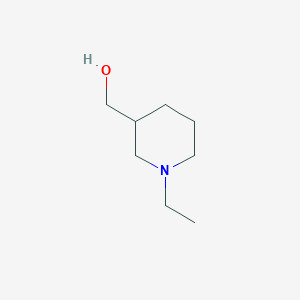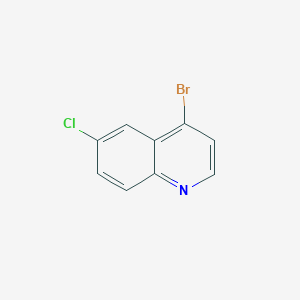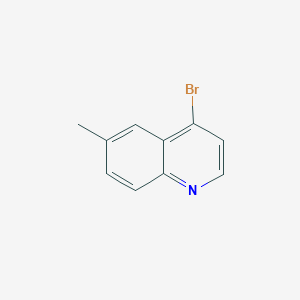
3-Bromo-5-(bromomethyl)isoxazole
Descripción general
Descripción
3-Bromo-5-(bromomethyl)isoxazole is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The specific structure of 3-Bromo-5-(bromomethyl)isoxazole includes bromine substituents at the 3rd and 5th positions of the isoxazole ring, which can serve as reactive sites for further chemical transformations.
Synthesis Analysis
The synthesis of isoxazole derivatives, including those with bromine substituents, can be achieved through various methods. For instance, 3,5-disubstituted isoxazoles can be synthesized via 1,3-dipolar cycloaddition of nitrile oxides with 1,1-disubstituted bromoalkenes, as described in the synthesis of 3-bromo-5-substituted isoxazoles . Additionally, 3-(bromomethyl)-1,2-benzisoxazole derivatives, which are structurally related to 3-Bromo-5-(bromomethyl)isoxazole, can be synthesized from reactions with sodium bisulfite followed by chlorination and amination . These methods highlight the versatility of bromine-containing isoxazoles as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of isoxazoles, including 3-Bromo-5-(bromomethyl)isoxazole, can exhibit tautomerism, where the compound exists in different forms depending on the solvent polarity . The presence of bromine atoms in the molecule can influence its electronic properties and reactivity. Computational studies, such as density functional theory (DFT), can predict geometrical properties and vibrational wavenumbers, providing insights into the stability and electronic structure of the molecule .
Chemical Reactions Analysis
Bromine atoms in the 3-Bromo-5-(bromomethyl)isoxazole molecule serve as functional groups that can undergo various chemical reactions. For example, the bromomethyl group can participate in palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a wide range of heterocyclic compounds . The reactivity of the bromine substituents also enables the conversion of isoxazole derivatives into other heterocycles or pharmacologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-(bromomethyl)isoxazole are influenced by the presence of bromine atoms and the isoxazole ring. These properties include solubility, melting point, and stability, which can be assessed through experimental methods such as spectrophotometry . The compound's reactivity and stability under various conditions, such as light exposure and temperature, are crucial for its application in pharmaceutical and chemical research .
Aplicaciones Científicas De Investigación
The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
Isoxazole, including “3-Bromo-5-(bromomethyl)isoxazole”, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Here are some more applications of isoxazole:
-
Anticancer Activity : Isoxazole scaffolds show potential as anticancer agents . They can act as potential HDAC inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, and are often used in cancer treatment .
-
Antioxidant Activity : Isoxazole derivatives can exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
-
Antibacterial and Antimicrobial Activity : Isoxazole compounds can also show antibacterial and antimicrobial activity . This makes them useful in the development of new antibiotics and antimicrobials .
-
Drug Discovery Research : Isoxazole is widely used as a crucial moiety in drug discovery research . The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
Isoxazole, including “3-Bromo-5-(bromomethyl)isoxazole”, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Here are some more applications of isoxazole:
-
Anticancer Activity : Isoxazole scaffolds show potential as anticancer agents . They can act as potential HDAC inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, and are often used in cancer treatment .
-
Antioxidant Activity : Isoxazole derivatives can exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
-
Antibacterial and Antimicrobial Activity : Isoxazole compounds can also show antibacterial and antimicrobial activity . This makes them useful in the development of new antibiotics and antimicrobials .
-
Drug Discovery Research : Isoxazole is widely used as a crucial moiety in drug discovery research . The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
Direcciones Futuras
In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles, including 3-Bromo-5-(bromomethyl)isoxazole, is a promising future direction .
Propiedades
IUPAC Name |
3-bromo-5-(bromomethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCHMZFEFOKVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617068 | |
| Record name | 3-Bromo-5-(bromomethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(bromomethyl)isoxazole | |
CAS RN |
88982-28-9 | |
| Record name | 3-Bromo-5-(bromomethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-(bromomethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



